

Technical Monograph: N-(3-Iodophenyl)acetamide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *n*-(3-iodophenyl)acetamide

CAS No.: 19230-45-6

Cat. No.: B181205

[Get Quote](#)

Executive Summary

N-(3-Iodophenyl)acetamide (CAS: 19230-45-6), also known as 3'-iodoacetanilide, is a halogenated amide derivative serving as a critical scaffold in medicinal chemistry and materials science.[1][2][3][4] Its structural significance lies in the meta-positioning of the iodine atom relative to the acetamido group. This specific geometry makes it a highly versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), allowing for the precise construction of complex biaryl systems and heterocycles found in pharmaceuticals and radioligands.

This guide provides a comprehensive technical analysis of the compound's synthesis, structural properties, and reactivity profile, designed for researchers optimizing lead generation or process development.

Physicochemical Profile

The following data summarizes the core physical properties of **N-(3-iodophenyl)acetamide**. Researchers should note the melting point variance often observed in literature, which depends on the solvent system used for recrystallization (typically Ethanol/Water).

Property	Value / Description
IUPAC Name	N-(3-iodophenyl)acetamide
CAS Number	19230-45-6
Molecular Formula	C ₈ H ₈ INO
Molecular Weight	261.06 g/mol
Appearance	White to off-white crystalline solid
Melting Point	119–122 °C (Typical) [1]
Solubility	Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water
pKa	~14.5 (Amide NH, estimated)

Structural & Electronic Analysis

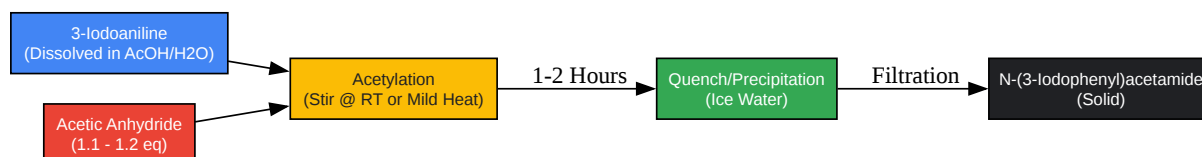
The reactivity of **N-(3-iodophenyl)acetamide** is defined by the interplay between the acetamido group and the iodine atom on the benzene ring.

- **Electronic Effects:** The acetamido group () is a moderate activator (ortho/para directing) via resonance donation of the nitrogen lone pair, but it also exerts a weak electron-withdrawing inductive effect. The iodine atom at the meta position is weakly deactivating.
- **Bond Lability:** The C(sp²)–I bond is significantly weaker (approx. 65 kcal/mol) than C–Br or C–Cl bonds. This makes the iodine atom an excellent leaving group for oxidative addition by low-valent transition metals (e.g., Pd(0)), typically reacting faster than the corresponding bromo- or chloro-analogues.
- **Steric Geometry:** Unlike ortho-substituted isomers, the meta-iodine does not sterically hinder the amide moiety, preserving the planarity of the amide bond and facilitating intermolecular hydrogen bonding (N–H⋯O=C), which contributes to its crystalline stability.

Synthesis Protocol: Acetylation of 3-Iodoaniline

The most robust synthetic route involves the nucleophilic acyl substitution of 3-iodoaniline with acetic anhydride. This method is preferred over acetyl chloride due to milder conditions and the absence of HCl byproduct generation.

Reaction Workflow[7][8]



[Click to download full resolution via product page](#)

Figure 1: Step-by-step workflow for the acetylation of 3-iodoaniline.

Experimental Procedure

Reagents: 3-Iodoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer/Base, optional).

- Preparation: Dissolve 3-iodoaniline (e.g., 10 mmol) in a minimal amount of glacial acetic acid or a 1:1 mixture of acetic acid/water.
- Addition: Slowly add acetic anhydride (12 mmol) dropwise to the stirred solution. The reaction is slightly exothermic.
- Reaction: Stir the mixture at room temperature for 30–60 minutes. If precipitation does not occur immediately, warm gently to 50°C to ensure completion.
- Quench: Pour the reaction mixture into crushed ice (approx. 50 mL). The product should precipitate as a white solid.
- Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 10 mL) to remove residual acid.

- Purification: Recrystallize from Ethanol/Water (9:1) or Toluene to yield analytical grade crystals.

Mechanism: The amine nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate, which collapses to expel acetate and form the amide bond [2].

Analytical Characterization

Confirmation of the structure is achieved primarily through NMR spectroscopy. The meta-substitution pattern creates a distinct splitting pattern in the aromatic region.

Predicted ¹H NMR Data (300 MHz, DMSO-d₆)

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Notes
10.05	Singlet (Broad)	1H	NH (Amide)	Exchangeable with D ₂ O.
8.10	Triplet/Singlet	1H	Ar-H (C2)	Isolated proton between I and N.
7.55	Doublet	1H	Ar-H (C4)	Ortho to Iodine.
7.35	Doublet	1H	Ar-H (C6)	Ortho to Amide.
7.08	Triplet	1H	Ar-H (C5)	Meta to both substituents.
2.06	Singlet	3H	CH ₃ (Acetyl)	Characteristic methyl peak.

IR Spectroscopy:

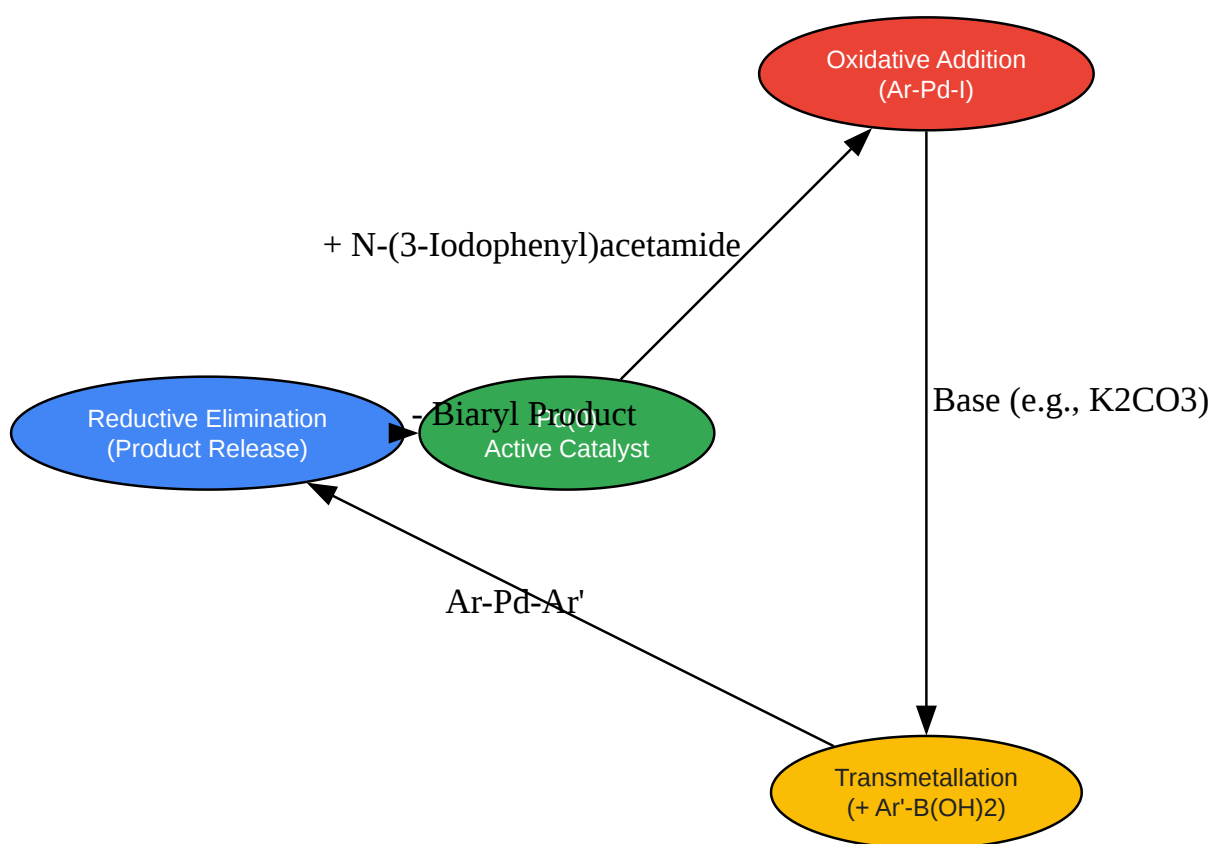
- 3290 cm⁻¹: N-H stretch (Amide A).
- 1665 cm⁻¹: C=O stretch (Amide I).
- 1540 cm⁻¹: N-H bend (Amide II).

Reactivity Profile: Palladium-Catalyzed Coupling

The primary utility of **N-(3-iodophenyl)acetamide** is its role as an electrophile in cross-coupling reactions. The C-I bond is highly reactive toward oxidative addition by Pd(0) species, making it superior to bromo- or chloro-analogues for difficult couplings.

Catalytic Cycle (Suzuki-Miyaura)

The following diagram illustrates the mechanism when coupling this substrate with a boronic acid.



[Click to download full resolution via product page](#)

Figure 2: The Pd(0) catalytic cycle. The oxidative addition into the C-I bond (Red node) is the first and often fastest step due to the weak C-I bond energy.

Key Applications

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 3-acetamidobiphenyls.
 - Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/Water, 80°C [3].
- Heck Reaction: Coupling with acrylates or styrenes.
 - Conditions: Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.
- Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes.
 - Utility: Used to attach linkers for fluorescent tags or drug conjugates.

References

- Organic Syntheses. General Procedures for Acetylation of Amines. (Analogous Protocol). Available at: [\[Link\]](#)
- Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis. (Background on Mechanism). Available at: [\[Link\]](#)
- PubChem. **N-(3-Iodophenyl)acetamide** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. 19230-45-6 | 3'-Iodoacetanilide - Aromsyn Co., Ltd. [aromsyn.com]
2. 19230-45-6, N-(3-iodophenyl)acetamide - AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals; 韶远科技 (上海) 有限公司 [accelachem.com]
3. echemi.com [echemi.com]
4. N-(3-Iodophenyl)acetamide | CymitQuimica [cymitquimica.com]

- To cite this document: BenchChem. [Technical Monograph: N-(3-Iodophenyl)acetamide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181205/docs#technical-monograph-n-3-iodophenyl-acetamide-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)